molecular formula C18H16O4 B2657700 6-Ethyl-7-hydroxy-2-methyl-3-phenoxy-chromen-4-one CAS No. 315232-62-3

6-Ethyl-7-hydroxy-2-methyl-3-phenoxy-chromen-4-one

Cat. No.: B2657700
CAS No.: 315232-62-3
M. Wt: 296.322
InChI Key: MJBHJEHTWKAGPC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-7-hydroxy-2-methyl-3-phenoxy-chromen-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-methyl-3-phenoxybenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent hydroxylation . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-7-hydroxy-2-methyl-3-phenoxy-chromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 6-Ethyl-7-hydroxy-2-methyl-3-phenoxy-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and phenoxy groups play a crucial role in its biological activity by interacting with enzymes and receptors. These interactions can lead to the modulation of various cellular processes, including apoptosis, cell proliferation, and oxidative stress responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Ethyl-7-hydroxy-2-methyl-3-phenoxy-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

6-ethyl-7-hydroxy-2-methyl-3-phenoxychromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O4/c1-3-12-9-14-16(10-15(12)19)21-11(2)18(17(14)20)22-13-7-5-4-6-8-13/h4-10,19H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJBHJEHTWKAGPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1O)OC(=C(C2=O)OC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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